molecular formula C8F18O2S B1210615 Perfluorooctanesulfonyl fluoride CAS No. 307-35-7

Perfluorooctanesulfonyl fluoride

Cat. No.: B1210615
CAS No.: 307-35-7
M. Wt: 502.12 g/mol
InChI Key: BHFJBHMTEDLICO-UHFFFAOYSA-N
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Description

Perfluorooctylsulfonyl fluoride is a sulfonic acid derivative.

Scientific Research Applications

Environmental Presence and Human Exposure

Perfluorooctanesulfonyl fluoride (PFOSF) and its derivatives have been extensively used in consumer products, leading to widespread environmental presence and human exposure. Studies have detected PFOSF metabolites like perfluorooctanesulfonate (PFOS) in human blood samples across various countries, indicating global exposure to these chemicals (Kannan et al., 2004)(Kannan et al., 2004). Another study highlighted occupational exposure in workers manufacturing perfluorooctanyl products, demonstrating PFOS accumulation in liver and serum (Olsen et al., 2003)(Olsen et al., 2003).

Environmental and Health Implications

PFOSF-related materials, identified in human serum, raise concerns due to their persistence and potential health implications. Research on elderly populations indicated measurable concentrations of PFOSF metabolites, with significant presence in the liver and serum (Olsen et al., 2004)(Olsen et al., 2004). A comprehensive review of biomonitoring data suggested potential health risks associated with PFOSF exposure, emphasizing the need for further research on exposure pathways and health effects (Butenhoff, Olsen, & Pfahles-Hutchens, 2006)(Butenhoff, Olsen, & Pfahles-Hutchens, 2006).

Replacement and Environmental Fate

With the introduction of alternatives like perfluorobutanesulfonyl fluoride (PBSF) to replace PFOSF, research has focused on comparing their environmental fate and toxicokinetics. A study on mice demonstrated that PBSF derivatives have different tissue distribution patterns compared to PFOSF, indicating distinct environmental and health impacts (Bogdanska et al., 2014)(Bogdanska et al., 2014).

Global Emission and Environmental Impact

A comprehensive emission inventory of PFOSF and its derivatives revealed significant global production and use, contributing to their environmental presence (Boucher et al., 2018)(Boucher et al., 2018). This inventory is crucial for understanding the environmental impact of these substances and guiding regulatory policies.

Isomer Composition and Environmental Concerns

The isomer composition of PFOSF derivatives varies, impacting their environmental and toxicological behavior. A study highlighted the presence of branched and other impurities in PFOS derivatives, differing from PFBS derivatives, which could affect their environmental fate and toxicity (Vyas, Kania-Korwel, & Lehmler, 2007)(Vyas, Kania-Korwel, & Lehmler, 2007).

Mechanism of Action

Target of Action

Perfluorooctanesulfonyl fluoride (POSF) is a synthetic perfluorinated compound with a sulfonyl fluoride functional group . It is primarily used to synthesize perfluorooctanesulfonic acid (PFOS) and PFOS-based compounds . These compounds have a variety of industrial and consumer uses .

Mode of Action

POSF is synthesized by electrochemical fluorination of octanesulfonyl fluoride in anhydrous hydrogen fluoride . This reaction results in a 25% yield for POSF . The POSF obtained is a mixture of linear and branched isomers, with 70% linear .

Biochemical Pathways

POSF-based products or their residuals may degrade or metabolize to PFOS . PFOS is a stable and persistent end-product that has the potential to bioaccumulate .

Pharmacokinetics

It is known that perfluorinated compounds (pfcs) exhibit major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups .

Result of Action

The primary result of POSF action is the production of PFOS and PFOS-based compounds . These compounds have been associated with various toxicological effects, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .

Action Environment

POSF and its derivatives are persistent organic pollutants (POPs) and are ubiquitous in the environment . Environmental factors, such as the presence of other chemicals and the physical conditions of the environment, can influence the degradation of POSF-based products to PFOS . Furthermore, the production and use of POSF have been influenced by regulatory actions due to environmental concerns over PFOS .

Future Directions

Since the PFAS treatment technology is still growing, several future directions for efficient PFAS treatment have been incorporated . These include novel and effective membrane techniques for PFAS separation and a detailed discussion of parameters affecting PFAS membrane separation and destruction . An estimation of cost analysis is also included for each treatment technology .

Biochemical Analysis

Biochemical Properties

Perfluorooctanesulfonyl fluoride plays a significant role in biochemical reactions due to its strong binding affinity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, often leading to inhibition or alteration of their functions. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . This interaction can disrupt normal cellular processes and lead to various biochemical effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in immune responses and inflammation . Additionally, it can affect the function of immune cells, such as T cells and B cells, by altering their development and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to inhibition or modification of their activity . This can result in altered cellular functions and disrupted metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable and resistant to degradation, leading to persistent effects on cellular function . Long-term exposure to this compound can result in cumulative effects on cellular processes, such as immune cell development and function . These effects can vary depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not cause significant adverse effects . At higher doses, it can lead to toxic effects, such as immune suppression and organ damage . Threshold effects have been observed, where certain concentrations of this compound are required to elicit specific biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and alter metabolite levels by inhibiting key enzymes in these pathways . For example, this compound has been shown to inhibit cytochrome P450 enzymes, leading to changes in the metabolism of other compounds . This can result in altered cellular functions and disrupted metabolic homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects on cellular function . The distribution of this compound within the body can influence its overall impact on health and disease processes.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions of this compound with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F18O2S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFJBHMTEDLICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8F18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5027140
Record name Perfluorooctanesulfonyl fluoride
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Molecular Weight

502.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear liquid; [MSDSonline]
Record name Perfluorooctylsulfonyl fluoride
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Boiling Point

154 °C
Record name PERFLUOROOCTYLSULFONYL FLUORIDE
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Density

1.824 g/mL at 25 °C
Record name PERFLUOROOCTYLSULFONYL FLUORIDE
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Vapor Density

>1 (Air = 1)
Record name PERFLUOROOCTYLSULFONYL FLUORIDE
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Color/Form

Liquid

CAS No.

307-35-7
Record name Perfluorooctanesulfonyl fluoride
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Record name Perfluorooctylsulfonyl fluoride
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Record name 1-Octanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
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Record name Perfluorooctanesulfonyl fluoride
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Record name Heptadecafluorooctanesulphonyl fluoride
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Record name PERFLUOROOCTANESULFONYL FLUORIDE
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Record name PERFLUOROOCTYLSULFONYL FLUORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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